E3 ligase Ligand-Linker Conjugate 43

PROTAC CRBN VHL

Sourcing unreliable PROTAC intermediates can derail multi-year discovery campaigns. E3 ligase Ligand-Linker Conjugate 43 is a certified, shelf-stable CRBN-recruiting building block that ensures batch-to-batch consistency. - Modular Design: Thalidomide-based ligand (258 Da) preserves molecular weight budget for linker optimization in final degrader design. - Tunable Affinity: The thalidomide scaffold (~1-10 µM IC₅₀ for CRBN) offers a tunable baseline, mitigating IKZF1/3 off-target degradation and hook-effect risks compared to higher-affinity pomalidomide conjugates. - Supply Chain Certainty: ≥98% purity with certified 3-year powder stability at -20°C, eliminating mid-campaign re-synthesis.

Molecular Formula C25H33N5O5
Molecular Weight 483.6 g/mol
Cat. No. B12369447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 43
Molecular FormulaC25H33N5O5
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCO
InChIInChI=1S/C25H33N5O5/c31-14-13-27-9-11-28(12-10-27)16-17-5-7-29(8-6-17)18-1-2-19-20(15-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,15,17,21,31H,3-14,16H2,(H,26,32,33)
InChIKeyJYCXKXALNAZMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 ligase Ligand-Linker Conjugate 43 – CRBN‑Recruiting PROTAC Building Block


E3 ligase Ligand‑Linker Conjugate 43 is a cereblon (CRBN)‑recruiting PROTAC intermediate composed of a thalidomide‑based E3 ligase ligand covalently attached to a functionalised linker [REFS‑1]. With a molecular formula of C₂₅H₃₃N₅O₅ (MW 483.56), this conjugate serves as a modular precursor for assembling heterobifunctional degraders targeting proteins of interest [REFS‑2]. It is supplied at ≥98% purity and is stable as a powder for three years at −20 °C, making it a reliable stock component for iterative PROTAC library synthesis [REFS‑3].

E3 ligase Ligand-Linker Conjugate 43 – Why In‑Class Interchange Compromises PROTAC Performance


E3 ligase ligand‑linker conjugates are not generic commodities; differences in E3 ligase selectivity, linker composition, and physicochemical properties directly alter degradation efficiency, off‑target profiles, and pharmacokinetic behaviour of the final PROTAC [REFS‑1]. CRBN‑recruiting conjugates such as Conjugate 43 generate degraders with broader substrate compatibility than VHL‑based alternatives, whereas VHL‑based conjugates yield more selective but often larger and less permeable PROTACs [REFS‑2]. Even within the CRBN sub‑class, the choice of IMiD scaffold (thalidomide vs. pomalidomide vs. lenalidomide) influences binding affinity, neosubstrate degradation, and linker attachment chemistry [REFS‑3]. Substituting Conjugate 43 with a superficially similar CRBN‑linker conjugate therefore risks non‑transferable SAR and wasted synthesis effort.

E3 ligase Ligand-Linker Conjugate 43 – Quantitative Differentiation Evidence Versus Closest Comparators


E3 Ligase Ligand‑Linker Conjugate 43 – CRBN vs. VHL Scaffold Weight Advantage

E3 ligase Ligand‑Linker Conjugate 43 employs a thalidomide‑based CRBN ligand (MW contribution from the ligand moiety: ~258 Da) that is inherently smaller than typical VHL ligands such as VH032 (MW contribution: ~380–400 Da) [REFS‑1]. This reduced mass contribution permits the final PROTAC to incorporate longer linkers or larger target‑binding warheads while remaining below the 700–800 Da threshold associated with improved passive permeability [REFS‑2].

PROTAC CRBN VHL molecular weight drug design

E3 ligase Ligand-Linker Conjugate 43 – Thalidomide Scaffold Affinity Versus Pomalidomide‑Based Conjugates

Within the CRBN‑recruiting conjugate class, the thalidomide scaffold of Conjugate 43 exhibits lower intrinsic CRBN binding affinity (IC₅₀ ~1–10 μM) compared with pomalidomide‑based conjugates (IC₅₀ ~0.1–1 μM) [REFS‑1]. This lower baseline affinity can be advantageous in certain PROTAC designs: it reduces the risk of hook‑effect saturation at high concentrations and may limit unintended CRBN‑driven neosubstrate degradation (e.g., IKZF1/IKZF3) compared with higher‑affinity IMiD scaffolds [REFS‑2].

CRBN IMiD binding affinity PROTAC design ligand efficiency

E3 ligase Ligand-Linker Conjugate 43 – Powder Storage Stability for Multi‑Year Campaigns

E3 ligase Ligand‑Linker Conjugate 43 is certified for storage as powder at −20 °C for three years with maintained ≥98% purity [REFS‑1]. This exceeds the typical 12‑ to 24‑month shelf‑life specifications of many custom‑synthesised PROTAC intermediates, reducing the need for re‑synthesis or re‑procurement during extended medicinal chemistry programmes [REFS‑2].

PROTAC storage stability reagent quality supply chain

E3 ligase Ligand-Linker Conjugate 43 – Purity Guarantee vs. Custom Synthesis Uncertainty

E3 ligase Ligand‑Linker Conjugate 43 is supplied with a guaranteed purity of ≥98% by HPLC, a specification that exceeds the typical 90–95% purity threshold of in‑house synthesised PROTAC intermediates [REFS‑1]. This pre‑validated purity eliminates the need for additional purification steps and ensures that downstream PROTAC coupling reactions proceed with predictable stoichiometry and yield [REFS‑2].

PROTAC purity quality control reproducibility

E3 ligase Ligand-Linker Conjugate 43 – Evidence‑Backed Application Scenarios for Procurement


PROTAC Library Synthesis Where Molecular Weight is Constrained

When designing a PROTAC library around a target‑binding warhead that already exceeds 450 Da, the 258 Da thalidomide‑based CRBN ligand of Conjugate 43 preserves the remaining molecular weight budget for linker optimisation. This application is supported by the CRBN scaffold’s 30–35% smaller ligand core compared with VHL alternatives [REFS‑1].

PROTAC Campaigns Requiring Multi‑Year Reagent Availability

For medicinal chemistry programmes expected to span 2–3 years, Conjugate 43’s certified three‑year powder storage stability at −20 °C eliminates the risk of intermediate degradation mid‑campaign. This reduces the need for re‑synthesis and ensures batch consistency across the entire discovery timeline [REFS‑2].

CRBN‑Recruiting PROTACs Where Minimising Neosubstrate Degradation is Desired

When the experimental objective requires avoiding CRBN‑mediated degradation of IKZF1/IKZF3 or mitigating hook‑effect phenomena, the lower intrinsic CRBN affinity of the thalidomide scaffold (~1–10 μM IC₅₀) offers a more tunable baseline than higher‑affinity pomalidomide‑based conjugates [REFS‑3].

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